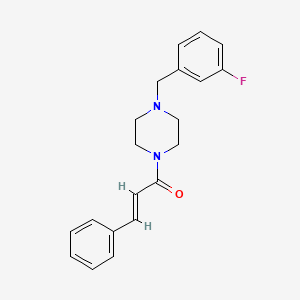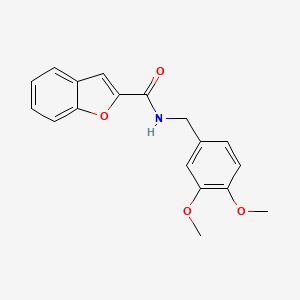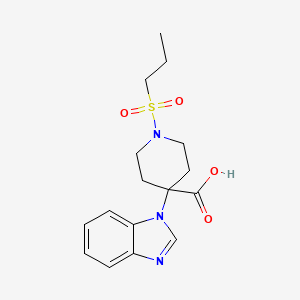
1-cinnamoyl-4-(3-fluorobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cinnamoyl-4-(3-fluorobenzyl)piperazine (CFBP) is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the class of piperazine derivatives and has a molecular weight of 329.4 g/mol.
作用機序
The exact mechanism of action of 1-cinnamoyl-4-(3-fluorobenzyl)piperazine is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing the activity of GABA receptors, 1-cinnamoyl-4-(3-fluorobenzyl)piperazine may reduce neuronal excitability and prevent seizures and anxiety-like behavior.
Biochemical and Physiological Effects:
1-cinnamoyl-4-(3-fluorobenzyl)piperazine has been shown to have a low toxicity profile and does not produce any significant adverse effects. It has been found to be well-tolerated in animal models and has a favorable pharmacokinetic profile. The compound has been shown to cross the blood-brain barrier and reach the central nervous system, where it exerts its therapeutic effects.
実験室実験の利点と制限
1-cinnamoyl-4-(3-fluorobenzyl)piperazine has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It has a low toxicity profile and does not produce any significant adverse effects. However, there are some limitations to using 1-cinnamoyl-4-(3-fluorobenzyl)piperazine in lab experiments. The exact mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties fully. Additionally, the compound has not been tested in human clinical trials, and its safety and efficacy in humans are unknown.
将来の方向性
There is a growing interest in the potential therapeutic properties of 1-cinnamoyl-4-(3-fluorobenzyl)piperazine, and several future directions can be explored. One possible direction is to investigate the compound's efficacy in treating other neurological disorders such as Parkinson's disease and multiple sclerosis. Another direction is to study the compound's mechanism of action in more detail to identify potential drug targets. Finally, future research can focus on optimizing the synthesis method to improve the yield and purity of the compound.
Conclusion:
In conclusion, 1-cinnamoyl-4-(3-fluorobenzyl)piperazine is a promising compound that has shown potential therapeutic properties in animal models. The compound has a low toxicity profile and does not produce any significant adverse effects. However, more research is needed to fully understand its pharmacological properties and potential therapeutic applications. The future directions for research include investigating the compound's efficacy in treating other neurological disorders, studying its mechanism of action in more detail, and optimizing the synthesis method.
合成法
The synthesis of 1-cinnamoyl-4-(3-fluorobenzyl)piperazine involves the reaction of 3-fluorobenzylamine with cinnamoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with piperazine in ethanol to obtain 1-cinnamoyl-4-(3-fluorobenzyl)piperazine. The purity of the compound can be confirmed by using spectroscopic techniques such as NMR and IR.
科学的研究の応用
1-cinnamoyl-4-(3-fluorobenzyl)piperazine has been studied extensively for its potential therapeutic properties. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant activities. It has also shown promising results in the treatment of neuropathic pain and Alzheimer's disease. The compound has been tested in animal models and has shown to be effective in reducing seizures and anxiety-like behavior.
特性
IUPAC Name |
(E)-1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c21-19-8-4-7-18(15-19)16-22-11-13-23(14-12-22)20(24)10-9-17-5-2-1-3-6-17/h1-10,15H,11-14,16H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCXSHUYRWCPDM-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5292000.png)
![(3S*,4S*)-1-[2-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5292007.png)
![3-({1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5292019.png)
![3-{[(3,5-dimethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5292022.png)

![2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile](/img/structure/B5292034.png)


![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B5292067.png)
![2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5292075.png)
![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5292079.png)

![4,5-dimethyl-N'-[2-methyl-1-(2-thienyl)propylidene]-3-thiophenecarbohydrazide](/img/structure/B5292089.png)
![1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5292096.png)